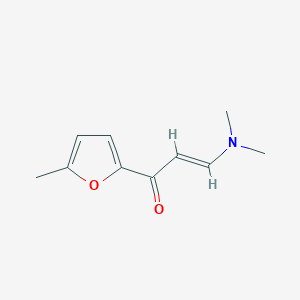

(E)-3-(dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Description

(E)-3-(dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one is an α,β-unsaturated ketone (enone) derivative featuring a dimethylamino group at the β-position and a 5-methylfuran-2-yl moiety at the ketone position. The compound’s stereochemistry (E-configuration) is critical for its reactivity, as the trans arrangement of substituents across the double bond enhances conjugation and stabilizes the molecule through resonance .

Such structural features are common in pharmaceuticals and agrochemicals, where enones often serve as Michael acceptors or intermediates in synthesis .

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8-4-5-10(13-8)9(12)6-7-11(2)3/h4-7H,1-3H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBWCQRTMKRLQZ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C=CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)C(=O)/C=C/N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the compound's synthesis, biological interactions, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C₁₀H₁₃NO₂, featuring a dimethylamino group attached to a furan moiety. The α,β-unsaturated carbonyl structure allows for various chemical reactions, making it a versatile compound in organic synthesis. Its solubility and bioavailability are notable; it is classified as very soluble in common solvents, with a high gastrointestinal absorption potential .

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anticancer Properties

Studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it showed promising results in inhibiting the growth of MCF-7 and MDA-MB-231 breast cancer cells with IC₅₀ values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil .

2. Antiviral Activity

Recent investigations revealed its effectiveness against viral pathogens. In vivo studies indicated a reduction in viral load in infected mice models, suggesting that the compound may interfere with viral replication mechanisms .

3. Interaction with Biological Macromolecules

Interaction studies have highlighted how this compound binds to proteins and nucleic acids, potentially altering their functions. This interaction is crucial for understanding its mechanism of action and therapeutic potential.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Chalcone Skeleton : The initial step often involves the condensation of appropriate aldehydes with ketones.

- Dimethylamino Substitution : The introduction of the dimethylamino group can be achieved through nucleophilic substitution reactions.

- Purification and Characterization : Following synthesis, the compound is purified using methods such as recrystallization or chromatography.

Recent advancements have optimized these synthetic routes to enhance yield and purity while minimizing by-products.

Table 1: Summary of Biological Activities

Notable Research Findings

A study published in MDPI highlighted that the compound demonstrated no significant cytochrome P450 inhibition at concentrations above 10 μM, indicating a favorable pharmacokinetic profile . Another study confirmed that it did not exhibit acute toxicity in animal models at high doses, suggesting a safety margin for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (E)-3-(dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one, we compare it with structurally and functionally related compounds (Table 1).

Table 1: Key Properties of this compound and Analogues

Key Findings :

Electronic Effects: The dimethylamino group in the target compound enhances electron donation to the enone system, increasing its electrophilicity compared to diethylamino or pyrrolidine analogues. This property may explain its moderate antimicrobial activity, as electrophilic enones can react with thiol groups in microbial enzymes .

Lipophilicity : The 5-methylfuran substituent increases logP (calculated: 1.8) compared to unsubstituted furan analogues (logP ~1.2), improving membrane permeability but reducing aqueous solubility.

Biological Activity: Unlike neratinib—a kinase inhibitor with a bulky quinoline backbone—the target compound’s simpler structure lacks specificity for human kinases but shows broader reactivity with microbial targets .

Thermodynamic Stability :

Differential scanning calorimetry (DSC) reveals that the methyl group on the furan ring stabilizes the crystalline lattice, resulting in a higher melting point (98–102°C) than unsubstituted furan analogues (85–88°C).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-3-(dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where a ketone reacts with an aldehyde or ketone under basic conditions. For analogs, optimized yields (70–85%) are achieved using ethanol as a solvent, KOH as a base, and reflux at 80°C for 6–8 hours. Side reactions (e.g., dimerization) are minimized by controlling stoichiometry and temperature .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Post-synthesis purification often involves column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How is the E-configuration of the α,β-unsaturated ketone moiety confirmed experimentally?

- Methodological Answer : The E-configuration is validated via:

- ¹H NMR : Coupling constants (J = 12–16 Hz) between Hα and Hβ protons.

- X-ray crystallography : Bond angles and torsion angles (e.g., C=C-O ~120°) confirm planarity .

- UV-Vis : A strong absorption band near 300–350 nm (π→π* transition) aligns with conjugated enone systems .

Q. What spectroscopic techniques are critical for structural elucidation, and how are spectral contradictions resolved?

- Methodological Answer :

- IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and furan C-O-C vibrations at 1250–1100 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 247 [M+H]⁺) and fragmentation patterns validate the molecular formula.

- Contradiction Resolution : Discrepancies in NMR shifts (e.g., solvent effects) are addressed by comparing data in deuterated solvents (CDCl₃ vs. DMSO-d₆) and referencing computed spectra from DFT studies .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations enhance understanding of electronic properties and reactivity?

- Methodological Answer :

- Geometry Optimization : Use B3LYP/6-311G(d,p) to model the ground-state structure. Compare computed bond lengths (e.g., C=O: 1.22 Å) with X-ray data .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions. For analogs, gaps of 3.5–4.0 eV suggest moderate reactivity .

- AIM Theory : Analyze bond critical points (BCPs) to quantify non-covalent interactions (e.g., C-H···O) observed in crystal packing .

Q. What non-classical interactions stabilize the crystal lattice, and how are they characterized?

- Methodological Answer :

- X-ray Diffraction : Identify C-H···O/N interactions (distance: 2.8–3.2 Å; angle: 140–160°). For example, C-H···O interactions in related enones contribute to layered packing motifs .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 12% H···O contacts) using software like CrystalExplorer.

- Thermal Analysis : DSC/TGA data correlate stability with intermolecular forces; decomposition above 200°C indicates robust lattice energy .

Q. How do solvent polarity and substituent effects influence tautomeric equilibria or photophysical behavior?

- Methodological Answer :

- Solvatochromism : Measure UV-Vis shifts in solvents of varying polarity (e.g., λmax red-shifts by 15 nm in DMSO vs. hexane due to increased conjugation).

- Theoretical Modeling : TD-DFT calculations (e.g., CAM-B3LYP) predict excitation energies and compare with experimental data to validate solvation models .

- Substituent Impact : Electron-donating groups (e.g., -N(CH₃)₂) reduce HOMO-LUMO gaps, enhancing optical absorption in visible regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.